([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol
CAS No.: 894105-98-7
Cat. No.: VC3321208
Molecular Formula: C12H12N2S2
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
![([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol - 894105-98-7](/images/structure/VC3321208.png)
Specification
CAS No. | 894105-98-7 |
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Molecular Formula | C12H12N2S2 |
Molecular Weight | 248.4 g/mol |
IUPAC Name | [6-[5-(sulfanylmethyl)pyridin-2-yl]pyridin-3-yl]methanethiol |
Standard InChI | InChI=1S/C12H12N2S2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2 |
Standard InChI Key | ZMDCFZNTOOSOBX-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1CS)C2=NC=C(C=C2)CS |
Canonical SMILES | C1=CC(=NC=C1CS)C2=NC=C(C=C2)CS |
Introduction
Chemical Structure and Classification
Molecular Structure
([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol features a 2,2'-bipyridine backbone with methylene bridges at the 5,5' positions, each terminated with thiol (-SH) functional groups. The core structure consists of two pyridine rings connected through a carbon-carbon bond between their 2-positions, forming the characteristic bipyridine motif. This arrangement creates a molecule with multiple coordination sites: two nitrogen atoms in the bipyridine core and two sulfur atoms in the thiol groups.
The bipyridine core is well-established in coordination chemistry, with the parent compound 2,2'-bipyridine serving as a chelating ligand in numerous metal complexes. The addition of methylene-thiol groups at the 5,5' positions extends the coordination capabilities while introducing new functionalities for surface binding and further chemical modifications.
Basic Physicochemical Properties
Based on its structure, ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would have the molecular formula C12H12N2S2 and an approximate molecular weight of 248.37 g/mol. The compound likely possesses characteristics similar to related bipyridine derivatives, with enhanced functionality due to the thiol groups. Structurally related compounds like 5,5'-dimethyl-2,2'-bipyridine exhibit melting points in the range of 114-117°C , suggesting that ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol might have a similar thermal profile, though potentially higher due to the ability of thiol groups to form hydrogen bonds.
Isomeric Considerations
While the focus of this article is on ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol, it is worth noting that positional isomers are possible by varying the location of the methylene-thiol groups on the bipyridine core. These would include 4,4'-, 6,6'-, and asymmetric derivatives, each with potentially different coordination properties and applications.
Synthesis Methods
Synthetic Pathways
The synthesis of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would likely follow a multi-step approach starting from commercially available 5,5'-dimethyl-2,2'-bipyridine. A plausible synthetic route would involve:
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Bromination of 5,5'-dimethyl-2,2'-bipyridine to produce 5,5'-bis(bromomethyl)-2,2'-bipyridine
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Nucleophilic substitution with an appropriate sulfur source
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Reduction or hydrolysis to generate the free thiol groups
Evidence for the feasibility of the first step can be found in literature describing the synthesis of 2,2'-bipyridyl-5,5'dicarboxaldehyde: "The first step was carried out under nitrogen conditions to produce 5,5'-bis(methylbromo)-2,2'-bipyridine by bromination following a previously reported procedure" . This brominated intermediate would serve as the precursor for introducing the thiol functionality.
Critical Reaction Conditions
The synthesis would require careful control of reaction conditions to achieve optimal yields and purity. Based on procedures for similar compounds, key considerations include:
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Use of inert atmosphere (nitrogen) for both the bromination step and subsequent reactions involving the thiol groups to prevent oxidation
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Temperature control during the bromination step to ensure selectivity
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Careful purification procedures to remove unreacted starting materials and side products
For the preparation of related compounds, "HPLC grade solvents were used in all the reactions" and "2-3 drops of conc. sulfuric acid were used" to enhance yields . Similar optimization might be necessary for successful synthesis of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol.
Purification Methods
Purification of the final compound would likely involve recrystallization from appropriate solvents, column chromatography, or a combination of techniques. For related bipyridine derivatives, "The solid product that had formed was filtered off using suction filtration" , suggesting that if ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol precipitates from the reaction mixture, similar filtration techniques could be employed for initial purification.
Physical and Chemical Properties
Physical State and Appearance
Based on the properties of related compounds, ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would likely be a crystalline solid at room temperature. The parent compound 5,5'-dimethyl-2,2'-bipyridine is described as an "Off white powder" , and similar bipyridine derivatives typically appear as white to pale yellow crystalline solids.
Solubility Profile
The solubility of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol can be estimated based on the properties of related compounds. The bipyridine core contributes to solubility in organic solvents, while the thiol groups would enhance solubility in certain polar solvents and potentially enable interactions with metal surfaces.
The thiol groups would likely make ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol more soluble in basic aqueous solutions compared to 5,5'-dimethyl-2,2'-bipyridine due to deprotonation of the thiol groups.
Stability and Reactivity
The presence of thiol groups makes ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol susceptible to oxidation, potentially forming disulfide bonds between molecules. This reactivity necessitates storage under inert atmosphere, similar to other thiol-containing compounds. Based on storage recommendations for related compounds, optimal conditions would include "Inert atmosphere, Room Temperature" or "Keep in dark place, Inert atmosphere, 2-8°C" .
The compound would likely react with:
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Metal salts to form coordination complexes
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Gold and other noble metal surfaces to form self-assembled monolayers
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Alkylating agents to form thioethers
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Oxidizing agents to form disulfides
Applications in Research and Industry
Coordination Chemistry
The 2,2'-bipyridine core is well-established as a versatile ligand in coordination chemistry. The addition of thiol groups in ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would create a multidentate ligand capable of binding to a wide range of metal ions through both the bipyridine nitrogen atoms and the thiol sulfur atoms.
Potential applications in coordination chemistry include:
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Formation of heterometallic complexes where different metals coordinate to the nitrogen and sulfur donor sites
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Development of metal complexes with unique photophysical properties for applications in sensing and photocatalysis
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Creation of metal-organic frameworks with the bipyridine-thiol ligand serving as a structural building block
The extended coordination potential of this compound differentiates it from traditional bipyridine ligands, offering opportunities for novel metal complex architectures and properties.
Surface Functionalization
The thiol groups in ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol provide excellent anchoring points for attachment to metal surfaces, particularly gold, silver, and platinum. This property makes the compound potentially valuable for:
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Formation of self-assembled monolayers (SAMs) on gold surfaces, with the bipyridine moieties extending from the surface and available for further coordination or functionalization
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Modification of gold nanoparticles to introduce bipyridine coordination sites for sensing or catalytic applications
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Development of modified electrodes for electrochemical applications, including sensing and electrocatalysis
The combination of surface-binding capability through thiol groups and metal-coordination through the bipyridine core makes this compound particularly versatile for creating functionalized interfaces.
Biomedical Applications
Related bipyridine derivatives have shown promising biological activities. According to recent research, "2,2'-Bipy derivatives possess significant antimicrobial activity, are non-toxic, and are effective in inhibiting biofilm formation and killing persister cells" . While specific activities of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would need experimental verification, the compound might exhibit:
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Antimicrobial activity through metal chelation mechanisms
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Ability to disrupt bacterial biofilms
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Potential for development into metal-based therapeutic agents
The thiol groups could additionally enable conjugation to biomolecules or nanocarriers for targeted delivery in biomedical applications.
Materials Science Applications
In materials science, ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol could serve as:
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A precursor for polymeric materials with metal-binding capabilities
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A component in sensor development, particularly for metal ion detection
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A building block for supramolecular assemblies through coordination-driven self-assembly
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A functional additive in composite materials
The unique combination of coordination capability and surface reactivity makes this compound potentially valuable across multiple materials applications.
Analytical Methods for Characterization
Spectroscopic Techniques
Comprehensive characterization of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would typically involve multiple complementary spectroscopic techniques:
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NMR Spectroscopy: Both 1H and 13C NMR would provide detailed structural information. For related compounds, "All the NMR data were recorded on a 400 MHz Varian NMR Spectrometer" .
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns. For similar compounds, "Mass Spectra were obtained on a Varian LC-MS with ESI" .
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IR Spectroscopy: Would identify key functional groups, particularly the characteristic S-H stretching vibration of the thiol groups.
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UV-Vis Spectroscopy: Would characterize the electronic transitions associated with the aromatic bipyridine core and potentially monitor metal coordination.
Chromatographic Methods
Purity analysis and isolation of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol would likely involve:
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HPLC: For both analytical and preparative purposes, potentially using reverse-phase conditions
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TLC: For reaction monitoring and initial purity assessment
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Column Chromatography: For larger-scale purification
Elemental Analysis
Confirmation of the elemental composition would typically include C, H, N, and S analysis to verify the empirical formula C12H12N2S2.
Comparative Analysis with Related Compounds
Structural Comparisons
The following table compares the structural features of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol with related bipyridine derivatives:
Functional Comparison
The functional properties of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol can be compared with those of related compounds:
Property | ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol | 5,5'-Dimethyl-2,2'-bipyridine | [2,2'-Bipyridine]-5,5'-diamine |
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Metal Coordination | N (bipyridine) and S (thiol) coordination | N (bipyridine) coordination only | N (bipyridine) and N (amine) coordination |
Surface Binding | Strong affinity for noble metal surfaces through S-M bonds | Limited surface interaction | Potential for hydrogen bonding interactions |
Reactivity | Thiol oxidation, metal coordination, nucleophilic character of thiols | Limited to coordination through nitrogen atoms | Nucleophilic character of amines, potential for derivatization |
Typical Applications | Surface functionalization, heterogeneous catalysis, SAMs | Homogeneous catalysis, photochemistry | Polymer precursors, pharmaceutical intermediates |
Advantages and Limitations
([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol offers several advantages over other bipyridine derivatives:
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Enhanced versatility in metal coordination through multiple binding sites
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Strong affinity for noble metal surfaces, enabling applications in surface science
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Flexible methylene linkers that can adapt to different coordination geometries
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Reactive thiol groups that allow further functionalization
Potential limitations include:
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Synthetic complexity compared to simpler bipyridine derivatives
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Oxidative instability of thiol groups requiring careful handling and storage
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Potential for polymerization through disulfide formation
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing efficient, high-yield synthetic routes for ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol, potentially including:
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One-pot procedures to minimize isolation of intermediates
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Green chemistry approaches using less hazardous reagents
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Scalable methods suitable for larger-scale production
Coordination Chemistry Investigations
Exploring the coordination behavior of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol with various metal ions represents a promising research direction, potentially revealing:
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Novel heterometallic complexes with unique properties
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Selective coordination patterns based on metal preference for nitrogen versus sulfur donors
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Applications in sensing and catalysis based on metal-ligand interactions
Materials Applications
The development of functional materials based on ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol could include:
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Self-assembled monolayers with tailored surface properties
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Metal-organic frameworks with bipyridine-thiol linkers
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Hybrid materials combining organic and inorganic components through coordination bonds
Biological Evaluation
Given the reported antimicrobial properties of related bipyridine derivatives, biological evaluation of ([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol and its metal complexes could reveal:
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Antimicrobial activity against various pathogens
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Structure-activity relationships for optimizing bioactivity
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Potential applications in biofilm prevention and control
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